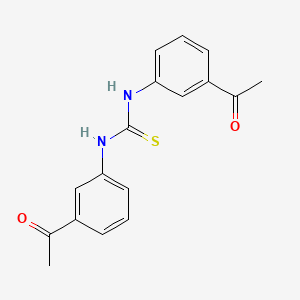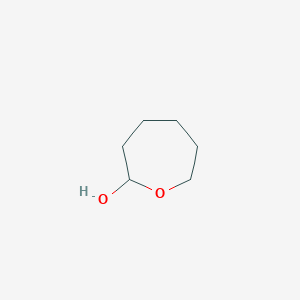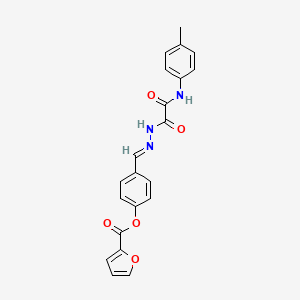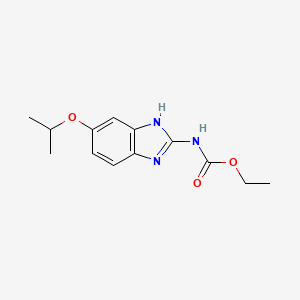
2-Bromoethyl 2,6-dichlorophenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoethyl 2,6-dichlorophenylcarbamate is a chemical compound with the molecular formula C9H8BrCl2NO2 and a molecular weight of 312.98 g/mol . This compound is known for its unique structure, which includes a bromoethyl group attached to a dichlorophenylcarbamate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl 2,6-dichlorophenylcarbamate typically involves the reaction of 2,6-dichlorophenyl isocyanate with 2-bromoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,6-Dichlorophenyl isocyanate} + \text{2-Bromoethanol} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromoethyl 2,6-dichlorophenylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted carbamates.
Hydrolysis: The major products are 2,6-dichloroaniline and 2-bromoethanol.
Oxidation and Reduction: The products depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Bromoethyl 2,6-dichlorophenylcarbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the bromoethyl and carbamate functionalities into target molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromoethyl 2,6-dichlorophenylcarbamate involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The dichlorophenylcarbamate moiety may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethyl 2,4-dichlorophenylcarbamate: Similar structure but with the chlorine atoms in different positions.
2-Bromoethyl phenylcarbamate: Lacks the chlorine atoms on the phenyl ring.
2-Chloroethyl 2,6-dichlorophenylcarbamate: Similar structure but with a chloroethyl group instead of a bromoethyl group.
Uniqueness
2-Bromoethyl 2,6-dichlorophenylcarbamate is unique due to the presence of both the bromoethyl and dichlorophenylcarbamate groups. This combination imparts specific reactivity and potential biological activities that are not observed in similar compounds. The positioning of the chlorine atoms on the phenyl ring also plays a crucial role in determining the compound’s properties and interactions .
Propriétés
Formule moléculaire |
C9H8BrCl2NO2 |
|---|---|
Poids moléculaire |
312.97 g/mol |
Nom IUPAC |
2-bromoethyl N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H8BrCl2NO2/c10-4-5-15-9(14)13-8-6(11)2-1-3-7(8)12/h1-3H,4-5H2,(H,13,14) |
Clé InChI |
FVDPTGVJVTUYDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)NC(=O)OCCBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Chloro-4'-hydroxy-2',4,6-trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]EN]-3-one](/img/structure/B11958044.png)







